Cas no 2168394-29-2 (4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one)

4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one 化学的及び物理的性質
名前と識別子
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- 4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one
- 2168394-29-2
- EN300-1301213
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- インチ: 1S/C10H10Cl2N2O/c11-6-1-2-7-9(10(6)12)5(4-13)3-8(15)14-7/h1-2,5H,3-4,13H2,(H,14,15)
- InChIKey: ZRUPRWDUJOSJNG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC2=C1C(CN)CC(N2)=O)Cl
計算された属性
- せいみつぶんしりょう: 244.0170183g/mol
- どういたいしつりょう: 244.0170183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.1Ų
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1301213-1000mg |
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one |
2168394-29-2 | 1000mg |
$813.0 | 2023-09-30 | ||
Enamine | EN300-1301213-0.25g |
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one |
2168394-29-2 | 0.25g |
$748.0 | 2023-06-06 | ||
Enamine | EN300-1301213-50mg |
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one |
2168394-29-2 | 50mg |
$683.0 | 2023-09-30 | ||
Enamine | EN300-1301213-2500mg |
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one |
2168394-29-2 | 2500mg |
$1594.0 | 2023-09-30 | ||
Enamine | EN300-1301213-2.5g |
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one |
2168394-29-2 | 2.5g |
$1594.0 | 2023-06-06 | ||
Enamine | EN300-1301213-0.1g |
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one |
2168394-29-2 | 0.1g |
$715.0 | 2023-06-06 | ||
Enamine | EN300-1301213-250mg |
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one |
2168394-29-2 | 250mg |
$748.0 | 2023-09-30 | ||
Enamine | EN300-1301213-500mg |
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one |
2168394-29-2 | 500mg |
$781.0 | 2023-09-30 | ||
Enamine | EN300-1301213-1.0g |
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one |
2168394-29-2 | 1g |
$813.0 | 2023-06-06 | ||
Enamine | EN300-1301213-10000mg |
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one |
2168394-29-2 | 10000mg |
$3500.0 | 2023-09-30 |
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one 関連文献
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4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-oneに関する追加情報
Introduction to 4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 2168394-29-2)
4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one, identified by its Chemical Abstracts Service (CAS) number 2168394-29-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This tetrahydroquinoline derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and mechanistic insights. The presence of both chloro and amino substituents on the quinoline scaffold suggests a versatile chemical entity capable of engaging in multiple biochemical interactions.
The compound’s structure consists of a tetrahydroquinolin-2-one core, which is a well-known pharmacophore in medicinal chemistry. This core is functionalized with two chlorine atoms at the 5 and 6 positions, enhancing its reactivity and electronic properties. Additionally, the introduction of an aminomethyl group at the 4-position introduces a nucleophilic center that can participate in various chemical transformations, including condensation reactions, nucleophilic substitutions, and coordination with metal ions. Such structural features make this compound a promising candidate for further exploration in drug discovery and development.
In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Quinolines and their analogs have been extensively studied for their roles as antimalarial agents, antibacterial agents, anticancer agents, and anti-inflammatory agents. The 5,6-dichloro substitution pattern is particularly noteworthy as it has been shown to modulate the electronic properties of the quinoline ring, thereby influencing its binding affinity to biological targets. This structural motif is frequently employed in the design of small-molecule inhibitors targeting enzymes such as kinases and proteases.
The aminomethyl group in 4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one further enhances its potential as a pharmacological tool. This group can serve as a handle for further derivatization through amide bond formation or as a ligand for metal coordination. Such modifications are crucial for optimizing pharmacokinetic properties and improving target specificity. The compound’s ability to engage with both hydrophobic and hydrophilic residues in biological targets makes it an attractive scaffold for designing molecules with enhanced bioavailability and reduced off-target effects.
Recent advances in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. Virtual screening techniques combined with molecular docking studies have been instrumental in identifying novel lead compounds. In this context, 4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one has emerged as a structurally interesting candidate worthy of experimental validation. High-throughput screening (HTS) campaigns have identified quinoline derivatives as hits against various disease-related targets, prompting further investigation into their mechanisms of action.
One particularly compelling area of research involves the exploration of quinoline derivatives as inhibitors of protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes and are often implicated in diseases such as cancer and inflammation. The rigid planar structure of the quinoline ring provides an excellent framework for mimicking key residues in protein binding sites. The 5,6-dichloro substitution enhances hydrophobic interactions with aromatic residues in target proteins, while the aminomethyl group can form hydrogen bonds or coordinate with metal ions present in the binding pocket.
Moreover, quinoline derivatives have shown promise as kinase inhibitors. Kinases are enzymes that play pivotal roles in signal transduction pathways and are frequently dysregulated in cancer cells. By designing molecules that selectively inhibit aberrant kinase activity, it may be possible to develop targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapeutic agents. The structural features of 4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one, particularly the combination of chloro and amino substituents on the tetrahydroquinoline scaffold, make it a compelling candidate for further exploration as a kinase inhibitor.
In vitro studies have begun to elucidate the mechanistic properties of this compound. Initial assays suggest that it interacts with several kinases with high affinity due to its optimized pharmacophoric features. The presence of both hydrophobic chloro groups and a polar amine moiety allows for favorable interactions with both hydrophobic pockets and polar residues in kinase active sites. These findings are supported by molecular dynamics simulations that predict stable binding poses for this compound within kinase structures.
The synthesis of 4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one presents an interesting challenge due to the need to introduce multiple functional groups onto the tetrahydroquinoline core while maintaining regioselectivity. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like this one. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce chlorine atoms at specific positions on the quinoline ring, while nucleophilic additions followed by cyclization steps have been used to construct the tetrahydroquinoline scaffold.
The development of new synthetic strategies has not only improved yields but also allowed for greater control over stereochemistry, which is critical for biological activity. Enantioselective synthesis has emerged as a powerful tool for generating enantiomerically pure compounds that exhibit enhanced pharmacological profiles due to their interaction with chiral biological targets such as enzymes and receptors.
The potential applications of 4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one extend beyond oncology; it may also be explored for its anti-inflammatory properties。 Chronic inflammation is implicated in numerous diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic syndrome。 Quinoline derivatives have demonstrated anti-inflammatory effects by modulating signaling pathways such as NF-kB and MAPK, which regulate inflammatory responses。
In conclusion, 4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one (CAS No。 2168394-29-2) represents a structurally intriguing compound with significant potential in pharmaceutical research。 Its unique combination of substituents—chlorine atoms at positions 5 and 6,and an amine-substituted methyl group—makes it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutics against diseases such as cancer、 inflammation、and infectious diseases。 Further investigation into its synthetic pathways、biological activities、and mechanistic properties will undoubtedly yield valuable insights into its therapeutic applications。
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